molecular formula C22H16BrNS B12639276 2-[4-(Bromomethyl)phenyl]-4,5-diphenylthiazole

2-[4-(Bromomethyl)phenyl]-4,5-diphenylthiazole

Cat. No.: B12639276
M. Wt: 406.3 g/mol
InChI Key: MFXACAOIEZPUAR-UHFFFAOYSA-N
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Description

2-[4-(Bromomethyl)phenyl]-4,5-diphenylthiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure This particular compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a diphenylthiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Bromomethyl)phenyl]-4,5-diphenylthiazole typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Bromomethyl)phenyl]-4,5-diphenylthiazole undergoes several types of chemical reactions:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Scientific Research Applications

2-[4-(Bromomethyl)phenyl]-4,5-diphenylthiazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the synthesis of advanced materials, including polymers and dyes

Mechanism of Action

The mechanism of action of 2-[4-(Bromomethyl)phenyl]-4,5-diphenylthiazole depends on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Bromomethyl)phenyl]-4,5-diphenylthiazole is unique due to its combination of a bromomethyl group and a thiazole ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C22H16BrNS

Molecular Weight

406.3 g/mol

IUPAC Name

2-[4-(bromomethyl)phenyl]-4,5-diphenyl-1,3-thiazole

InChI

InChI=1S/C22H16BrNS/c23-15-16-11-13-19(14-12-16)22-24-20(17-7-3-1-4-8-17)21(25-22)18-9-5-2-6-10-18/h1-14H,15H2

InChI Key

MFXACAOIEZPUAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=C(C=C3)CBr)C4=CC=CC=C4

Origin of Product

United States

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